![molecular formula C9H11ClO2S B8465688 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane](/img/structure/B8465688.png)
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane
描述
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane is a heterocyclic compound that contains both a thiophene ring and a dioxolane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis . The presence of a chloromethyl group on the thiophene ring and a dioxolane ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.
Formation of the Dioxolane Ring: The dioxolane ring can be formed by reacting a diol with an aldehyde or ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs .
化学反应分析
Types of Reactions
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation and reduction reactions, which can modify its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . Reaction conditions typically involve the use of solvents like dichloromethane, acetonitrile, and ethanol, and may require specific temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of amines, ethers, or thioethers . Oxidation of the thiophene ring can produce sulfoxides or sulfones .
科学研究应用
2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways involved would depend on the specific context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other thiophene derivatives and dioxolane-containing molecules. Examples include:
2-Chloro-5-(chloromethyl)thiophene: A related thiophene derivative with similar reactivity.
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative used in organic synthesis.
Uniqueness
The uniqueness of 2-[5-(chloromethyl)-2-thienyl]-2-methyl-1,3-Dioxolane lies in its combination of a thiophene ring with a dioxolane ring and a chloromethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it useful for various applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C9H11ClO2S |
|---|---|
分子量 |
218.70 g/mol |
IUPAC 名称 |
2-[5-(chloromethyl)thiophen-2-yl]-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H11ClO2S/c1-9(11-4-5-12-9)8-3-2-7(6-10)13-8/h2-3H,4-6H2,1H3 |
InChI 键 |
KHMVWIBXPUJAIA-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCCO1)C2=CC=C(S2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
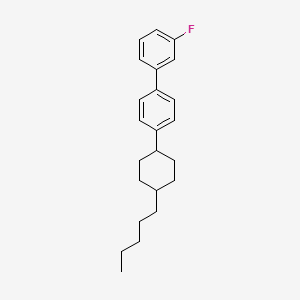
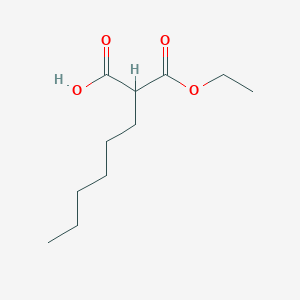
![5-Phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8465644.png)
![2-Bromo-1-[4-(octyloxy)phenyl]ethan-1-one](/img/structure/B8465650.png)
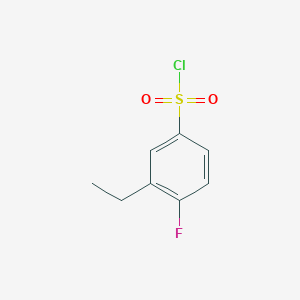
![Methyl 2-chloro-6-[methyl(methylsulfonyl)amino]isonicotinate](/img/structure/B8465663.png)
![1h-Indole,3-[2-[4-(3-chlorophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8465673.png)
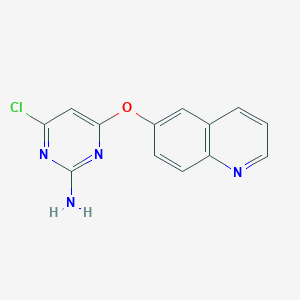
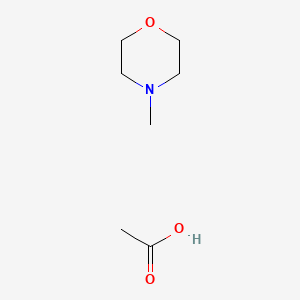
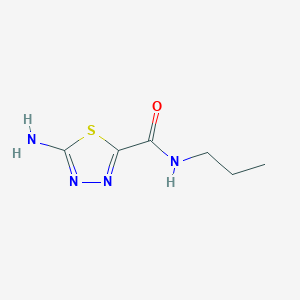
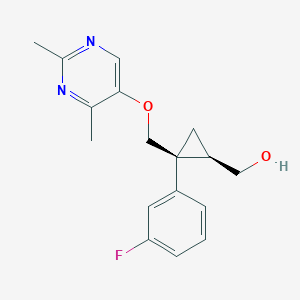
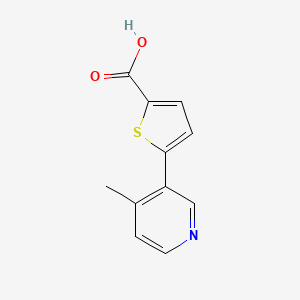
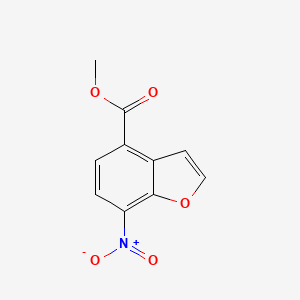
![(1R,2S,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B8465712.png)
